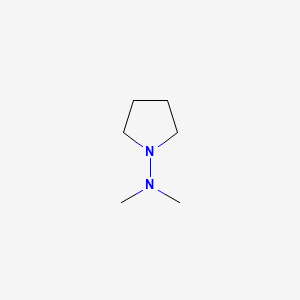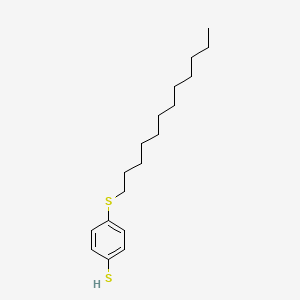
4-(Dodecylsulfanyl)benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dodecylsulfanyl)benzene-1-thiol is an organic compound with the molecular formula C18H30S2 It is a derivative of benzene, where a dodecylsulfanyl group and a thiol group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylsulfanyl)benzene-1-thiol typically involves the nucleophilic substitution reaction of a dodecyl halide with thiophenol. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the thiol group, making it a more reactive nucleophile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dodecylsulfanyl)benzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bond can be reduced back to thiol groups.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially when electron-withdrawing groups are present on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Strong bases like sodium hydride or potassium carbonate are used to deprotonate the thiol group, facilitating nucleophilic substitution reactions
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(Dodecylsulfanyl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of thiol-disulfide exchange reactions, which are important in protein folding and function.
Industry: Used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 4-(Dodecylsulfanyl)benzene-1-thiol involves its ability to undergo nucleophilic substitution reactions. The thiol group can act as a nucleophile, attacking electrophilic centers on other molecules. This property is particularly useful in the formation of disulfide bonds, which play a crucial role in the stability and function of proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophenol: A simpler thiol compound with a benzene ring.
Dodecylbenzene: Lacks the thiol group but has a similar alkyl chain attached to the benzene ring.
Benzyl mercaptan: Contains a benzene ring and a thiol group but lacks the long alkyl chain
Uniqueness
4-(Dodecylsulfanyl)benzene-1-thiol is unique due to the presence of both a long alkyl chain and a thiol group. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to form strong interactions with other thiol-containing molecules .
Eigenschaften
CAS-Nummer |
56056-60-1 |
|---|---|
Molekularformel |
C18H30S2 |
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
4-dodecylsulfanylbenzenethiol |
InChI |
InChI=1S/C18H30S2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,19H,2-11,16H2,1H3 |
InChI-Schlüssel |
ATWXOWSCVHZPII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
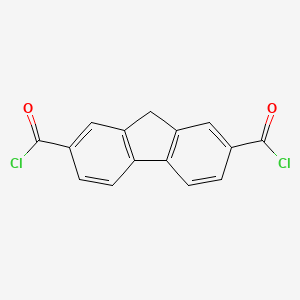
![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)
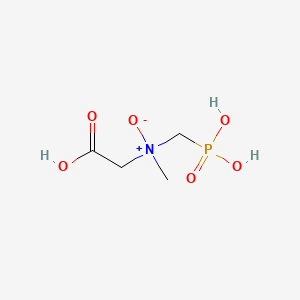
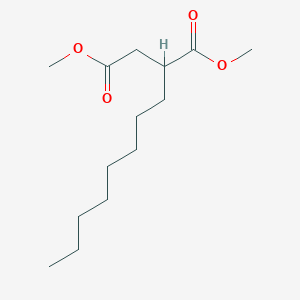
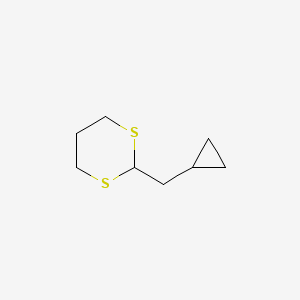
![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)

![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
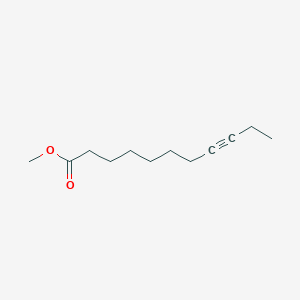
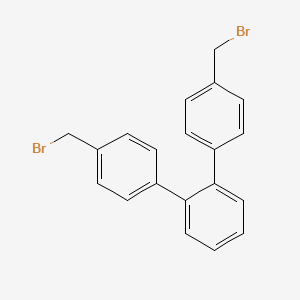
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
